molecular formula C5H10ClNO2 B2614836 Methyl 2-aminobut-3-enoate hydrochloride CAS No. 160796-90-7

Methyl 2-aminobut-3-enoate hydrochloride

Cat. No.: B2614836
CAS No.: 160796-90-7
M. Wt: 151.59
InChI Key: LZWJKVMDMFPIAZ-UHFFFAOYSA-N
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Description

Methyl 2-aminobut-3-enoate hydrochloride is a chemical compound with the molecular formula C5H9NO2·HCl and a molecular weight of 151.59 g/mol . It is a hydrochloride salt form of methyl 2-aminobut-3-enoate, which is an ester derivative of 2-aminobut-3-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminobut-3-enoate hydrochloride can be synthesized through the reaction of acetoacetates with aqueous ammonia . The general procedure involves dissolving acetoacetates in ethanol and reacting with ammonium acetate at room temperature for an extended period. The reaction mixture is then treated with dichloromethane and ammonium hydroxide, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobut-3-enoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-aminobut-3-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .

Properties

IUPAC Name

methyl 2-aminobut-3-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-3-4(6)5(7)8-2;/h3-4H,1,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWJKVMDMFPIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160796-90-7
Record name methyl 2-aminobut-3-enoate hydrochloride
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